molecular formula C12H16N2O B2719362 [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine CAS No. 855338-07-7

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine

Cat. No.: B2719362
CAS No.: 855338-07-7
M. Wt: 204.273
InChI Key: OLYWWGPMQIRDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development in Pyrrolidine Chemistry

The synthetic exploration of pyrrolidine derivatives gained momentum following World War II, driven by the discovery of natural products like nicotine and hygrine. Early work focused on simple N-substituted pyrrolidines, but the introduction of carbonyl functionalities at strategic positions marked a paradigm shift in the 1980s. The specific combination of pyrrolidine-1-carbonyl groups with aromatic amines first appeared in patent literature during the late 1990s, with CN1229077A disclosing methods for producing 3-aminopyrrolidine derivatives through multistep protection/deprotection sequences.

Key advancements enabling this compound's synthesis include:

  • Development of orthogonal protecting groups (e.g., benzyloxycarbonyl vs. allyloxycarbonyl)
  • Optimization of Mitsunobu conditions for hydroxyl group activation
  • Implementation of high-pressure amination reactors (50-80 bar)

The compound's current synthetic routes typically employ:
$$
\text{Benzyl chloroformate} + \text{3-hydroxypyrrolidine} \xrightarrow{\text{NaOH}} \text{Protected intermediate} \xrightarrow{\text{MsCl}} \text{Mesylated derivative} \xrightarrow{\text{RNH}_2} \text{Final product}
$$

Significance in Heterocyclic Compound Research

As a hybrid structure containing both saturated nitrogen heterocycle (pyrrolidine) and aromatic amine functionalities, this compound exhibits unique electronic properties:

Property Pyrrolidine Component Benzamide Component
Ring Strain Low (saturated) None
Electron Density Donor (N lone pair) Acceptor (carbonyl)
Conformational Freedom High Restricted

This duality enables simultaneous π-π stacking interactions through the aromatic ring and hydrogen bonding via the amine group, making it valuable for:

  • Allosteric modulator design (exploiting conformational flexibility)
  • Metalloenzyme inhibition (through chelation potential)
  • Bioisosteric replacement strategies in lead optimization

Position within Contemporary Medicinal Chemistry

While not yet a clinical candidate itself, structural analogs of this compound appear in several investigational compounds:

Table 2: Therapeutic Areas Involving Structural Analogs

Therapeutic Area Target Class Example Modification
Oncology PARP Inhibitors Bromo-substitution at C4
Neuroscience σ1 Receptor Ligands N-alkylation of methanamine
Immunology JAK2 Inhibitors Sulfonamide replacement

The molecule's logP (predicted 1.155 g/cm³) and polar surface area (≈50 Ų) position it within lead-like space, favoring blood-brain barrier permeability in unmodified form.

Research Evolution and Scientific Interest

Publication trends reveal three distinct phases of interest:

  • 1995-2005 : Methodological focus on protecting group chemistry and stereocontrol
  • 2006-2015 : Exploration of solid-phase synthesis approaches and combinatorial libraries
  • 2016-present : Target-driven design for protein degradation (PROTACs) and covalent inhibitors

Recent patents (2021-2025) highlight innovations in:

  • Continuous flow synthesis (reducing reaction times from days to hours)
  • Enzymatic resolution of stereoisomers (ee >99%)
  • Late-stage diversification via C-H activation

This trajectory suggests growing recognition of pyrrolidine-carbonyl-amine architectures as privileged structures in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYWWGPMQIRDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine typically involves the reaction of pyrrolidine with a suitable phenyl derivative under controlled conditions. One common method involves the acylation of pyrrolidine with a phenylcarbonyl chloride, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the acylation process. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the methanamine moiety are replaced with other groups.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Applications in Drug Discovery

  • Anticancer Agents : Pyrrolidine derivatives are often explored for their potential as anticancer agents. For instance, compounds derived from pyrrolidine have been shown to act as selective estrogen receptor degraders (SERDs) and antagonists, which are crucial in breast cancer treatment. The orientation of substituents on the pyrrolidine ring can significantly influence the binding affinity and selectivity towards estrogen receptors, making these compounds valuable in developing targeted therapies for hormone-dependent cancers .
  • Neurological Disorders : Research indicates that pyrrolidine derivatives can act as inhibitors of glycine transporters, which are implicated in schizophrenia and other neurological disorders. By modulating glycine levels at the NMDA receptor, these compounds may help restore normal neurotransmission and alleviate symptoms associated with NMDA receptor hypofunction .
  • Metabolic Disorders : Compounds like [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine have shown promise as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and lipid regulation. Certain derivatives have demonstrated efficacy in lowering fasting glucose and triglyceride levels, suggesting potential applications in treating type 2 diabetes .

Case Studies

  • Selective Estrogen Receptor Modulators (SERMs) : A study highlighted how modifications to pyrrolidine scaffolds could lead to compounds that selectively target estrogen receptors, providing insights into their mechanism of action and therapeutic potential against breast cancer .
  • Glycine Transport Inhibition : Another investigation focused on synthesizing a series of pyrrolidine sulfonamides as selective glycine transporter inhibitors. These compounds were evaluated for their ability to modulate glycine levels, showing promising results that could lead to new treatments for schizophrenia .

Mechanism of Action

The mechanism of action of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Physicochemical Properties
[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine C₁₂H₁₆N₂O Pyrrolidine carbonyl, phenyl Not specified (NMR data available) CCS (Ų): 147.6 (M+H)+
1-[3-(Piperidine-1-carbonyl)phenyl]methanamine C₁₃H₁₈N₂O Piperidine carbonyl Efflux pump inhibitors (E. coli) Larger ring size alters conformation
[3-(1H-Pyrazol-1-yl)phenyl]methanamine C₁₀H₁₁N₃ Pyrazole Marketed antimicrobial agents Enhanced aromatic π-stacking
{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine C₁₂H₁₈N₂O₂S Pyrrolidine sulfonyl Intermediate for APIs Sulfonyl group increases acidity
[3-(Trifluoromethyl)pyridin-2-yl]methanamine C₈H₈F₃N₂ Trifluoromethyl, pyridine CNS-targeted compounds High lipophilicity (CF₃ group)

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS (147.6 Ų) is smaller than analogs like N-(4,5-dimethoxy-2-nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine (), which has a higher CCS due to its nitro and trifluoromethyl groups increasing molecular rigidity .
  • Lipophilicity : The trifluoromethyl group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine () enhances membrane permeability, making it suitable for CNS-targeted therapies .

Electronic Effects

  • Electron-Withdrawing Groups : Trifluoromethyl () and sulfonyl () groups reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions.
  • Electron-Donating Groups : Pyrrolidine’s amine nitrogen donates electrons via resonance, increasing the phenyl ring’s nucleophilicity .

Biological Activity

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine, also known by its CAS number 855338-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl group via a carbonyl linkage. This structural configuration is significant for its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent . Research indicates that it may inhibit viral replication mechanisms, although specific viral targets remain to be fully elucidated. For instance, preliminary data suggests activity against HIV-1 protease, showcasing a promising avenue for further exploration in antiviral drug development .

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in viral replication and possibly other cellular pathways:

  • Target Proteins : The compound appears to interact with viral proteases and may also affect cellular signaling pathways.
  • Binding Interactions : It likely engages in hydrogen bonding and hydrophobic interactions with target proteins, which can disrupt their normal function .

Absorption and Distribution

The pharmacokinetic profile of this compound suggests that it is absorbed efficiently when administered orally. Its distribution within the body is expected to be widespread due to its lipophilic nature.

Metabolism and Excretion

Metabolic studies indicate that the compound is primarily processed in the liver, where it undergoes various transformations. The excretion pathway appears to be renal, with metabolites being eliminated through urine.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on viral replication. For example, one study reported an IC50 value indicating effective inhibition of HIV-1 protease activity .

In Vivo Studies

Animal model studies are currently limited but are necessary for understanding the therapeutic potential and safety profile of this compound. Early results suggest promising outcomes in reducing viral load in treated subjects.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntiviral activity against HIV
Pyrrolidine derivativesVariesDiverse biological activities including antimicrobial properties
Phenyl sulfonesVariesSelective RORγt inverse agonists

The comparison highlights that while similar compounds may exhibit various biological activities, this compound's specific antiviral action sets it apart.

Q & A

Q. What are the common synthetic routes for [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Amine Activation : Reacting (3-aminophenyl)methanamine with a pyrrolidine carbonyl derivative (e.g., using carbodiimide coupling agents).

Ring Functionalization : Substituting the phenyl ring with a pyrrolidine-1-carbonyl group via nucleophilic acyl substitution, often catalyzed by Lewis acids like anhydrous ZnCl₂ .

Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., DCM/hexane) are standard for isolating the final product .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Provides structural confirmation (e.g., δ 3.81 ppm for methylene protons adjacent to the amine group) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 370 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly addressing steric hindrance?

  • Methodological Answer :
  • Catalyst Selection : Use of ZnCl₂ or BF₃·Et₂O enhances electrophilic substitution at sterically hindered positions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions. Post-synthetic modifications, such as introducing electron-withdrawing groups on the phenyl ring, can further reduce steric effects .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. antiplasmodial) of phenylmethanamine derivatives be addressed?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., meta- vs. para-substituted phenyl rings) .
  • Assay Standardization : Ensure consistent in vitro conditions (e.g., MIC testing against C. albicans vs. Plasmodium cultures) .
  • Meta-Analysis : Cross-reference data from multiple studies to identify confounding factors (e.g., solvent polarity in bioactivity assays) .

Q. What strategies are effective in purifying this compound given its solubility challenges?

  • Methodological Answer :
  • Gradient Elution : Use DCM/MeOH (95:5 to 90:10) for column chromatography to resolve polar byproducts .
  • Recrystallization : Employ mixed solvents (e.g., DCM/hexane) to improve crystal formation .
  • HPLC-Prep : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation .

Q. How should hygroscopic or reactive intermediates in the synthesis of this compound be handled?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Stabilization : Store intermediates under nitrogen or argon at –20°C .
  • Safety Protocols : Follow OSHA-compliant guidelines for handling corrosive reagents (e.g., thioglycolic acid) .

Application-Oriented Questions

Q. What pharmacological properties make this compound a candidate for drug discovery?

  • Methodological Answer :
  • Bioisosteric Potential : The pyrrolidine carbonyl group mimics natural peptides, enhancing target binding (e.g., glycine transporter inhibition) .
  • In Vivo Testing : Assess pharmacokinetics (e.g., plasma half-life in rodent models) and toxicity profiles (e.g., LD₅₀ assays) .

Q. How can computational methods aid in predicting the bioactivity of novel phenylmethanamine derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., Plasmodium enzymes) .
  • QSAR Modeling : Train models on existing datasets to predict MIC values based on substituent electronegativity and logP .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Detailed Protocols : Document reaction conditions (e.g., molar ratios, catalyst loadings) and purification steps .
  • Reference Standards : Use commercially available intermediates (e.g., (3-aminophenyl)methanamine hydrochloride) for calibration .
  • Collaborative Validation : Share synthetic routes with independent labs to verify yields and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.